(2S)-4-Cyclopentyl-2-methylbutanoic acid
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Overview
Description
(2S)-4-Cyclopentyl-2-methylbutanoic acid is an organic compound with a unique structure characterized by a cyclopentyl ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Cyclopentyl-2-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl derivatives and suitable butanoic acid precursors.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Catalysts and Reagents: Common reagents include strong acids or bases, and catalysts such as palladium or platinum may be used to facilitate specific reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Cyclopentyl-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentyl alcohols.
Scientific Research Applications
(2S)-4-Cyclopentyl-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2S)-4-Cyclopentyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved are often studied to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylacetic acid: Similar in structure but lacks the methyl group on the butanoic acid backbone.
Cyclopentylpropanoic acid: Differs by having a shorter carbon chain.
Cyclopentylbutanoic acid: Similar but without the specific stereochemistry of (2S)-4-Cyclopentyl-2-methylbutanoic acid.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and a methyl group on the butanoic acid backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOAEOIFFZJBT-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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